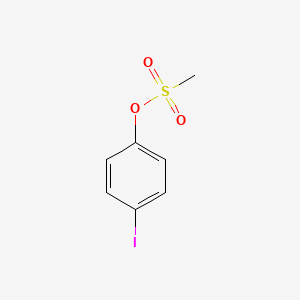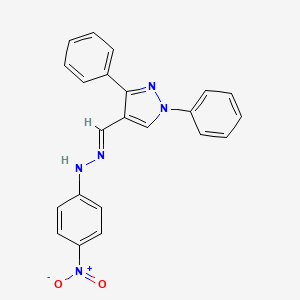![molecular formula C15H10ClIN2O2 B11709859 5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide](/img/structure/B11709859.png)
5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide is an organic compound with a complex structure that includes a benzamide core substituted with chlorine, iodine, and cyanomethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Halogenation: Introduction of chlorine and iodine atoms to the benzene ring.
Amidation: Formation of the benzamide structure by reacting the amine with a suitable carboxylic acid derivative.
Cyanomethylation: Introduction of the cyanomethyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the cyanomethyl group to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products
Oxidation: Formation of 5-chloro-N-[4-(cyanomethyl)phenyl]-2-oxo-3-iodobenzamide.
Reduction: Formation of 5-chloro-N-[4-(aminomethyl)phenyl]-2-hydroxy-3-iodobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Mécanisme D'action
The mechanism of action of 5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the cyanomethyl group can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-N-[4-(cyanomethyl)phenyl]-2-methoxybenzamide
- 5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-bromobenzamide
Uniqueness
5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to similar compounds.
Propriétés
Formule moléculaire |
C15H10ClIN2O2 |
|---|---|
Poids moléculaire |
412.61 g/mol |
Nom IUPAC |
5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide |
InChI |
InChI=1S/C15H10ClIN2O2/c16-10-7-12(14(20)13(17)8-10)15(21)19-11-3-1-9(2-4-11)5-6-18/h1-4,7-8,20H,5H2,(H,19,21) |
Clé InChI |
QBQPEWXZDKCWIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC#N)NC(=O)C2=C(C(=CC(=C2)Cl)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)


![4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)

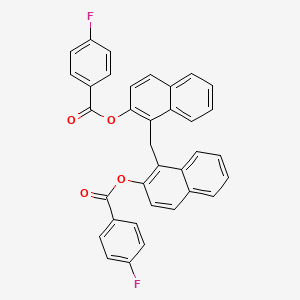
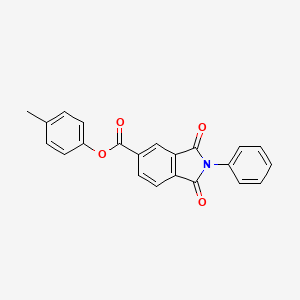
![4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11709811.png)
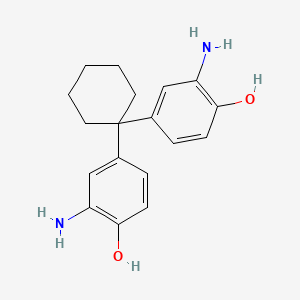
![Phenol, 4,4'-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis-](/img/structure/B11709824.png)
